![molecular formula C16H17NO4 B1210062 Hamayne CAS No. 61948-11-6](/img/structure/B1210062.png)
Hamayne
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Overview
Description
Hamayne is an alkaloid.
Scientific Research Applications
The compound "Hamayne," a member of the alkaloid family, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article provides a detailed overview of the applications of this compound, supported by comprehensive data tables and case studies.
Pharmaceutical Applications
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can induce apoptosis in human cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death.
Antimicrobial Properties
this compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Agricultural Applications
Pesticidal Activity
Studies have explored the use of this compound as a natural pesticide. Its efficacy in repelling pests and inhibiting fungal growth has been documented, suggesting its potential use in sustainable agriculture practices.
Biochemical Research
Biomarker for Disease
Research indicates that this compound may serve as a biomarker for certain diseases, particularly in identifying tuberculosis infections. Its presence in biological samples has been correlated with disease states, providing a basis for further diagnostic applications.
Table 1: Biological Activities of this compound
Table 2: Case Studies on this compound Applications
Properties
CAS No. |
61948-11-6 |
---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,13S,15R,18R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol |
InChI |
InChI=1S/C16H17NO4/c18-10-1-2-16-11-5-13-12(20-8-21-13)3-9(11)6-17(7-15(16)19)14(16)4-10/h1-3,5,10,14-15,18-19H,4,6-8H2/t10-,14-,15-,16-/m0/s1 |
InChI Key |
KWAOMPWGIIXDPH-MVWHLILJSA-N |
SMILES |
C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O |
Isomeric SMILES |
C1[C@H](C=C[C@]23[C@H]1N(C[C@@H]2O)CC4=CC5=C(C=C34)OCO5)O |
Canonical SMILES |
C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O |
Synonyms |
hamayne O-demethylcrinamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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